![molecular formula C11H12N4O5 B13849754 2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Pentanedione 2-[(2,4-dinitrophenyl)hydrazone] is a dinitrophenylhydrazone derivative of 2,3-pentanedione. This compound is primarily used to detect the presence of 2,3-pentanedione in various samples, such as tobacco smoke . It is a yellow to dark yellow solid with a molecular formula of C11H12N4O5 and a molecular weight of 280.24 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-pentanedione 2-[(2,4-dinitrophenyl)hydrazone] involves the reaction of 2,3-pentanedione with 2,4-dinitrophenylhydrazine. This reaction is a condensation reaction where the hydrazine group reacts with the carbonyl group of 2,3-pentanedione, resulting in the formation of the hydrazone derivative . The reaction typically occurs under mild conditions, often in the presence of an acid catalyst such as sulfuric acid, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for 2,3-pentanedione 2-[(2,4-dinitrophenyl)hydrazone] are not widely documented, the general approach would involve large-scale synthesis using the same principles as the laboratory preparation. The reaction would be scaled up, and the product would be purified using industrial crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Pentanedione 2-[(2,4-dinitrophenyl)hydrazone] primarily undergoes condensation reactions. It can also participate in nucleophilic addition-elimination reactions, where the hydrazone group reacts with various nucleophiles .
Common Reagents and Conditions: Common reagents used in reactions with 2,3-pentanedione 2-[(2,4-dinitrophenyl)hydrazone] include acids like sulfuric acid and bases like sodium hydroxide. The reactions typically occur under mild to moderate conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed: The major product formed from the reaction of 2,3-pentanedione with 2,4-dinitrophenylhydrazine is the hydrazone derivative itself. Further reactions can lead to the formation of various substituted hydrazones, depending on the nucleophiles used .
Applications De Recherche Scientifique
2,3-Pentanedione 2-[(2,4-dinitrophenyl)hydrazone] is used extensively in scientific research for the detection and quantification of 2,3-pentanedione in various samples. It is particularly useful in the analysis of tobacco smoke, where it helps identify the presence of harmful compounds . Additionally, it is used in organic chemistry as a reagent for the identification of carbonyl compounds .
Mécanisme D'action
The mechanism of action of 2,3-pentanedione 2-[(2,4-dinitrophenyl)hydrazone] involves the nucleophilic addition of the hydrazine group to the carbonyl group of 2,3-pentanedione, followed by the elimination of water to form the hydrazone derivative . This reaction is a classic example of a nucleophilic addition-elimination mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2,4-Dinitrophenylhydrazine
- 2,3-Pentanedione bis(2,4-dinitrophenylhydrazone)
- Acetylpropionyl (2,3-pentanedione)
Uniqueness: 2,3-Pentanedione 2-[(2,4-dinitrophenyl)hydrazone] is unique in its specific application for detecting 2,3-pentanedione in complex mixtures like tobacco smoke . Its structure allows for selective reactivity with carbonyl compounds, making it a valuable tool in analytical chemistry .
Propriétés
Formule moléculaire |
C11H12N4O5 |
|---|---|
Poids moléculaire |
280.24 g/mol |
Nom IUPAC |
(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]pentan-3-one |
InChI |
InChI=1S/C11H12N4O5/c1-3-11(16)7(2)12-13-9-5-4-8(14(17)18)6-10(9)15(19)20/h4-6,13H,3H2,1-2H3/b12-7- |
Clé InChI |
CWYOOEVWLPZFCI-GHXNOFRVSA-N |
SMILES isomérique |
CCC(=O)/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
SMILES canonique |
CCC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


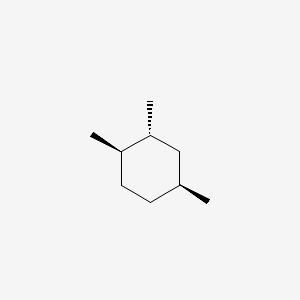
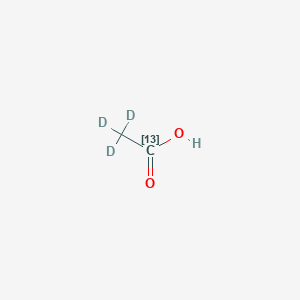
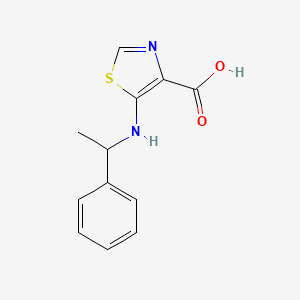

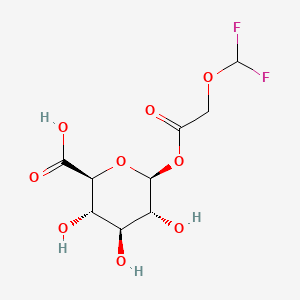
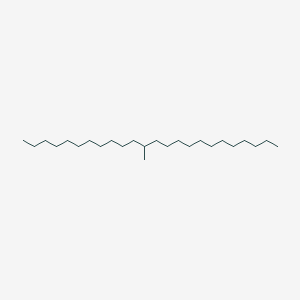

![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)

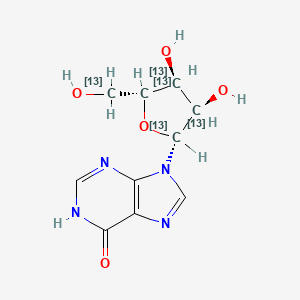
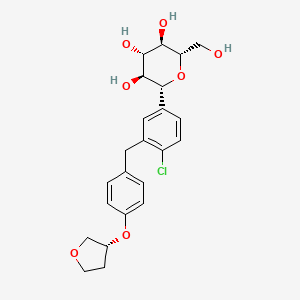
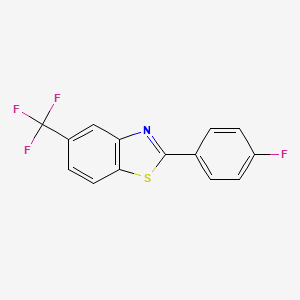
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)

